2-(Methoxymethyl)oxolane-2-carboxylic acid 2-(Methoxymethyl)oxolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1832579-71-1
VCID: VC4502478
InChI: InChI=1S/C7H12O4/c1-10-5-7(6(8)9)3-2-4-11-7/h2-5H2,1H3,(H,8,9)
SMILES: COCC1(CCCO1)C(=O)O
Molecular Formula: C7H12O4
Molecular Weight: 160.169

2-(Methoxymethyl)oxolane-2-carboxylic acid

CAS No.: 1832579-71-1

Cat. No.: VC4502478

Molecular Formula: C7H12O4

Molecular Weight: 160.169

* For research use only. Not for human or veterinary use.

2-(Methoxymethyl)oxolane-2-carboxylic acid - 1832579-71-1

Specification

CAS No. 1832579-71-1
Molecular Formula C7H12O4
Molecular Weight 160.169
IUPAC Name 2-(methoxymethyl)oxolane-2-carboxylic acid
Standard InChI InChI=1S/C7H12O4/c1-10-5-7(6(8)9)3-2-4-11-7/h2-5H2,1H3,(H,8,9)
Standard InChI Key TXQUMVNVQOBYDT-UHFFFAOYSA-N
SMILES COCC1(CCCO1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Conformation

The compound’s molecular formula, C7H12O4\text{C}_7\text{H}_{12}\text{O}_4, corresponds to a molecular weight of 160.17 g/mol . The oxolane ring adopts a puckered conformation to minimize steric strain, a common feature of five-membered oxygen-containing heterocycles. The methoxymethyl (CH2OCH3\text{CH}_2\text{OCH}_3) and carboxylic acid (COOH\text{COOH}) substituents at the 2-position introduce steric hindrance and electronic effects that influence reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H12O4\text{C}_7\text{H}_{12}\text{O}_4
Molecular Weight160.17 g/mol
SMILESCOCC1(CCCO1)C(=O)O
InChIKeyTXQUMVNVQOBYDT-UHFFFAOYSA-N

The SMILES string indicates a bicyclic structure where the methoxymethyl and carboxylic acid groups are bonded to the same carbon (C2) of the oxolane ring . This arrangement creates a quaternary carbon center, presenting synthetic challenges in achieving regio- and stereoselectivity.

Spectral and Stereochemical Analysis

While experimental spectral data (NMR, IR) for this specific isomer is absent in the provided sources, analogous oxolane derivatives exhibit distinct 1H^1\text{H}-NMR signals for ring protons (δ 3.5–4.5 ppm) and methoxy groups (δ 3.3 ppm). The absence of chiral centers in the SMILES notation suggests the compound may exist as a racemic mixture or adopt a non-chiral conformation due to rapid ring puckering interconversion .

Synthetic Methodologies

General Approaches

Synthesis of 2-(methoxymethyl)oxolane-2-carboxylic acid likely involves:

  • Ring-Closing Strategies: Cyclization of a linear precursor, such as a diol or hydroxy acid, using acid catalysis to form the oxolane ring.

  • Functionalization: Introduction of the methoxymethyl group via nucleophilic substitution or Mitsunobu reaction, followed by oxidation to install the carboxylic acid .

Pharmaceutical and Industrial Applications

Intermediate in Drug Synthesis

Carboxylic acid-functionalized oxolanes serve as precursors for prodrugs and peptide mimetics. For instance, indoline-2-carboxylic acid derivatives are intermediates in angiotensin-converting enzyme inhibitors like perindopril . While direct applications of 2-(methoxymethyl)oxolane-2-carboxylic acid are undocumented, its structural features suggest potential in designing:

  • Metabolically Stable Analogues: The oxolane ring resists oxidative metabolism, enhancing drug half-life.

  • Conformationally Restricted Scaffolds: For targeting G-protein-coupled receptors or enzymes.

Stereochemical and Mechanistic Studies

The compound’s rigid bicyclic structure makes it a model for studying:

  • Ring Puckering Dynamics: Via computational methods (e.g., DFT calculations) to assess energy barriers between conformers .

  • Carboxylic Acid Reactivity: Effects of steric hindrance on esterification or amidation kinetics.

Research Gaps and Future Directions

Despite its intriguing structure, 2-(methoxymethyl)oxolane-2-carboxylic acid remains understudied. Priority research areas include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes if resolvable stereoisomers exist.

  • Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in vitro.

  • Material Science Applications: Investigating its utility as a monomer for biodegradable polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator